molecular formula C13H20N2O B12610362 N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide CAS No. 874618-93-6

N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide

Cat. No.: B12610362
CAS No.: 874618-93-6
M. Wt: 220.31 g/mol
InChI Key: LTTAZXIRUVURMO-GFCCVEGCSA-N
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Description

N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group and a benzamide moiety, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with (2S)-2-amino-3-methylbutanol under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
  • Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Uniqueness

N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide stands out due to its specific structural features, such as the presence of both an amino group and a benzamide moiety. This unique combination allows for versatile chemical reactivity and a broad range of applications in various fields.

Properties

CAS No.

874618-93-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)8-15-13(16)11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m1/s1

InChI Key

LTTAZXIRUVURMO-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C(C)C)N

Origin of Product

United States

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